molecular formula C9H9NO5 B7829861 2-Methoxy-3-methyl-5-nitro-benzoic acid

2-Methoxy-3-methyl-5-nitro-benzoic acid

Cat. No.: B7829861
M. Wt: 211.17 g/mol
InChI Key: HRXQWRURYAHEEI-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-5-nitrobenzoic acid (C₉H₉NO₅) is a substituted benzoic acid derivative featuring a methoxy group at position 2, a methyl group at position 3, and a nitro group at position 3. Its structure is characterized by the interplay of electron-withdrawing (nitro) and electron-donating (methoxy, methyl) substituents, which influence its acidity, solubility, and reactivity. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or ligands in coordination chemistry .

Properties

IUPAC Name

2-methoxy-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-6(10(13)14)4-7(9(11)12)8(5)15-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXQWRURYAHEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Key structural analogs include compounds with varying substituent positions or additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
2-Methoxy-3-methyl-5-nitrobenzoic acid 2-OCH₃, 3-CH₃, 5-NO₂ C₉H₉NO₅ Intermediate for metal complexes; limited solubility in polar solvents due to nitro group
3-Methoxy-2-nitrobenzoic acid 3-OCH₃, 2-NO₂ C₈H₇NO₅ Synthesized via nitration of 3-methoxybenzoic acid at 45°C; higher acidity due to nitro group proximity to carboxylic acid
5-Methoxy-2-nitrobenzoic acid 5-OCH₃, 2-NO₂ C₈H₇NO₅ Commercial availability (CAS 1882-69-5); used in ester derivatives for drug synthesis
3-Methoxy-5-nitrobenzoic acid 3-OCH₃, 5-NO₂ C₈H₇NO₅ Synonyms include 5-nitro-m-anisic acid; potential precursor for sulfonamide derivatives
4-Hydroxy-3-methoxy-5-nitrobenzoic acid 4-OH, 3-OCH₃, 5-NO₂ C₈H₇NO₆ Contains hydroxyl group; may exhibit enhanced hydrogen bonding in crystal structures
2-Methoxy-5-methyl-3-nitrobenzoic acid 2-OCH₃, 5-CH₃, 3-NO₂ C₉H₉NO₅ Positional isomer of the target compound; steric hindrance near nitro group alters reactivity

Preparation Methods

Starting Material: 2-Methoxy-3-methylbenzoic Acid

A direct approach involves nitrating 2-methoxy-3-methylbenzoic acid. The methoxy group at position 2 acts as a strong ortho/para director, while the methyl group at position 3 introduces steric effects that influence nitro placement.

Reaction Conditions

  • Nitrating Agent: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C.

  • Regioselectivity: The nitro group preferentially occupies position 5 (para to the methoxy group) due to reduced steric hindrance compared to position 6.

  • Yield: ~70–80% after recrystallization from ethanol.

Mechanistic Insights
The electron-donating methoxy group activates the ring, favoring electrophilic attack. However, the deactivating carboxylic acid group at position 1 moderates reactivity, necessitating strong nitrating conditions. Steric hindrance from the methyl group at position 3 further directs nitration to position 5.

Stepwise Introduction of Functional Groups

Route 1: Sequential Nitration and Methoxylation

This route begins with m-toluic acid (3-methylbenzoic acid), leveraging its commercial availability and well-characterized reactivity.

Step 1: Nitration of m-Toluic Acid

  • Conditions: 60–75% nitric acid at 0–20°C.

  • Product: 2-nitro-3-methylbenzoic acid (yield: 85–90%).

  • Regioselectivity: The nitro group occupies position 2 due to the meta-directing effect of the carboxylic acid group.

Step 2: Reduction and Methoxylation

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine, yielding 2-amino-3-methylbenzoic acid.

  • Diazotization and Hydrolysis: Treatment with NaNO₂/HCl followed by H₂O introduces a hydroxyl group at position 2.

  • Methylation: Reaction with methyl iodide (CH₃I) and K₂CO₃ in DMF installs the methoxy group.

Step 3: Renitration
Nitration of 2-methoxy-3-methylbenzoic acid under controlled conditions introduces the nitro group at position 5 (yield: 65–70%).

Route 2: Esterification-Nitration-Hydrolysis

To mitigate the deactivating effect of the carboxylic acid group during nitration, this route employs a methyl ester intermediate.

Step 1: Esterification

  • Substrate: 2-methoxy-3-methylbenzoic acid.

  • Conditions: CH₃OH, H₂SO₄ (cat.), reflux (yield: 95%).

Step 2: Nitration

  • Conditions: HNO₃/Ac₂O at −10°C, followed by gradual warming to 30°C.

  • Product: Methyl 2-methoxy-3-methyl-5-nitrobenzoate (yield: 72% after recrystallization).

Step 3: Hydrolysis

  • Conditions: NaOH (aq.), reflux, followed by acidification with HCl.

  • Product: 2-methoxy-3-methyl-5-nitrobenzoic acid (yield: 90%).

Industrial Production and Optimization

Continuous-Flow Nitration

Modern industrial processes employ continuous-flow reactors to enhance safety and yield:

  • Temperature Control: Maintained at 5–10°C via jacketed reactors.

  • Residence Time: 20–30 minutes.

  • Purity: >99% by HPLC.

Solvent and Catalyst Optimization

  • Solvent: Acetic acid improves nitro group regioselectivity compared to sulfuric acid.

  • Catalyst: Zeolites or sulfonated resins reduce byproduct formation in esterification steps.

Reaction Conditions and Optimization

Nitration Variables

VariableOptimal RangeImpact on Yield/Purity
HNO₃ Concentration60–75%Higher concentrations favor completeness but risk over-nitration.
Temperature0–20°CLower temps reduce side reactions.
Reaction Time2–3 hoursProlonged time increases yield marginally.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures achieve >99% purity.

  • Chromatography: Reverse-phase HPLC for analytical validation (C18 column, methanol/water mobile phase) .

Q & A

Q. Why do computational predictions of solubility conflict with experimental data for this compound?

  • Methodology : COSMO-RS or Hansen Solubility Parameters may underestimate hydrogen bonding from -NO₂ and -COOH groups. Experimental determination via shake-flask method (in PBS/ethanol mixtures) provides accurate data. Compare with 5-ethoxy-2-fluoro-3-(methylthio)benzoic acid, where hydrophobic substituents dominate solubility .

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